Cas no 391863-26-6 (2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide)

2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide
- AB00667891-01
- F0453-0184
- Oprea1_838505
- CCG-350129
- AKOS024577937
- 391863-26-6
- 2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-((1s,3s)-adamantan-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
-
- インチ: 1S/C21H25N3OS/c1-13-3-2-4-17(5-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
- InChIKey: MQLBEHZJOUKNNT-UHFFFAOYSA-N
- ほほえんだ: S1C(C2C=CC=C(C)C=2)=NN=C1NC(CC12CC3CC(CC(C3)C1)C2)=O
計算された属性
- せいみつぶんしりょう: 367.17183360g/mol
- どういたいしつりょう: 367.17183360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 83.1Ų
2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0453-0184-40mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-1mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-5mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-100mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-20μmol |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-4mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-30mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-10μmol |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-3mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0453-0184-15mg |
2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-26-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamideに関する追加情報
Introduction to 2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 391863-26-6) and Its Emerging Applications in Chemical Biology
2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide, identified by the CAS number 391863-26-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This molecule belongs to the class of thiadiazole derivatives, which are well-documented for their wide-ranging pharmacological properties. The incorporation of an adamantan-1-yl group into the molecular framework enhances its metabolic stability and bioavailability, making it an attractive candidate for further exploration in drug discovery and therapeutic development.
The structural composition of 2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide is characterized by a thiadiazole core linked to an acetylamide moiety. The presence of the adamantan-1-yl substituent provides rigidity to the molecule, which can be crucial for binding to biological targets with high specificity. Additionally, the 3-methylphenyl group introduces hydrophobic interactions and electronic modulation, further influencing the compound's interactions with biological systems. These structural elements collectively contribute to the molecule's potential as a pharmacophore in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their demonstrated efficacy against various diseases, including cancer, inflammation, and infectious disorders. The compound 2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide has been investigated for its potential role in modulating biological pathways associated with these conditions. Preliminary studies suggest that this molecule may exhibit inhibitory effects on key enzymes and receptors involved in disease progression.
One of the most compelling aspects of 2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide is its ability to interact with biological targets in a manner that is both selective and potent. The rigid structure provided by the adamantan-1-yl group helps to stabilize the binding interaction, while the thiadiazole core and acetylamide moiety contribute to functional diversity. This combination of features makes it an ideal candidate for further optimization as a lead compound in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of 2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide with biological targets with unprecedented accuracy. These computational studies have provided valuable insights into how modifications to the molecular structure can enhance its pharmacological properties. For instance, optimizing the position and nature of substituents can significantly improve binding affinity and reduce off-target effects.
The synthesis of 2-(adamantan-1-y-Nl)-5-(3-methylphenytl)-l , 3 , 4 -thiadiazol - 2 - ylacetamide (CAS No . 39 l86s - 26 - 6 ) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the adamantan-l - yl group is particularly challenging due to its stability and resistance to chemical modification. However , recent developments in synthetic methodologies have made it possible to incorporate this moiety into complex molecular frameworks with high efficiency.
Once synthesized , 2-(adamantan-l - yl) - N - 5 -( 3 - methyl phen y l ) - l , 3 , 4 - thi adiazo l - 2 - y lacet amide ( CAS No . 39 l86s - 26 - 6 ) can be subjected to various biochemical assays to evaluate its biological activity. These assays may include enzyme inhibition studies , cell-based assays , and animal models to assess its efficacy and safety profile. The results from these studies will provide critical data for determining its potential as a therapeutic agent.
The growing interest in thiadiazole derivatives as pharmacological agents has led to numerous patents and publications detailing their synthesis and applications. Companies specializing in medicinal chemistry are actively exploring ways to incorporate these compounds into novel drug candidates. The unique properties of 2-(adamantan-l - yl) - N - 5 -( 3 - methyl phen y l ) - l , 3 , 4 - thi adiazo l - 2 - y lacet amide ( CAS No . 39 l86s - 26 - 6 ) make it a valuable asset in their libraries of compounds for drug discovery.
In conclusion , 2-(adamantan-l-y-Nl) _s(}_}_}_}_}_}_}_}_}_}}}}}}}}}_{methylphenytl}-l_{}},_{}_{\text{the}}_{}_{\text{CAS}}_{}_{\text{number}}_{}_{\text{39}8}{}_{\text{186}8}{}_{\text{-26}-6)_}}}}}}}}}}}}}_{is}_{a}_{promising}_{compound}_{with}_{significant}_{potential}_{in}_{the}_{development}_{of}_{novel}_{therapeutic}_{agents}.)_The}_{unique}_{structural}_{features)_including)_the_(adamantanyly)_group)_and_(thiadiazole)_core)_make}_it)_an)_attractive _(candidate)_for _(further _(investigation).)_With _(ongoing)}_(research)_and _(technological)}_(advancements),_this _(molecule)_has _(the _(potential)}_(to _(make})_(a})_(substantial})_(contribution})_(to})_(medicinal})_(chemistry.)_
391863-26-6 (2-(adamantan-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide) 関連製品
- 1805042-59-4(Methyl 3-chloromethyl-5-cyano-4-(trifluoromethoxy)benzoate)
- 198065-04-2(6-Hydroxy-6-(2-nitrophenyl)hexanoic acid)
- 244022-72-8(1-(2,3,5-trifluorophenyl)methanamine)
- 2171172-35-1((2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid)
- 926181-70-6([(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate)
- 612041-37-9(2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid)
- 7534-18-1(Ethanone, 1-[4-(2-thiazolyl)phenyl]-)
- 502653-18-1(2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride)
- 1335013-55-2(2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one)
- 1070774-67-2(N-Methyl-N-(phenylmethyl)-D-tryptophan)




